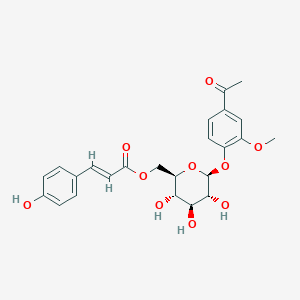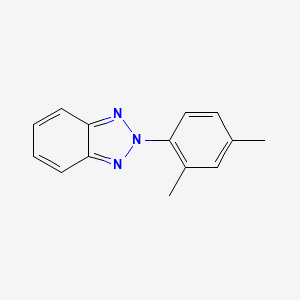
(2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CJ-17493 is an isochroman neurokinin-1 receptor antagonist. It is primarily used in scientific research and is not intended for human consumption
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CJ-17493 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The compound can be synthesized in both free base and dihydrochloride forms .
Industrial Production Methods
Industrial production of CJ-17493 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CJ-17493 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of CJ-17493.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted compounds.
Scientific Research Applications
CJ-17493 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its interaction with neurokinin-1 receptors.
Medicine: Investigated for potential therapeutic applications, including its role as a neurokinin-1 receptor antagonist.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
Apinocaltamide: Another neurokinin-1 receptor antagonist with similar properties.
Eletriptan: A medication used for migraine headaches, also acting on neurokinin-1 receptors.
Uniqueness
CJ-17493 is unique due to its specific chemical structure and its high affinity for neurokinin-1 receptors. This makes it a valuable tool in scientific research for studying the role of these receptors in various physiological and pathological processes.
Properties
| 225655-10-7 | |
Molecular Formula |
C24H29F3N2O2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23+/m0/s1 |
InChI Key |
ODEBBNRINYMIRX-ACIOBRDBSA-N |
Isomeric SMILES |
C[C@@]1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F |
SMILES |
CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F |
synonyms |
3-(6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl)methylamino-2-phenylpiperidine CJ 17,493 CJ 17493 CJ-17,493 CJ-17493 CJ17,493 CJ17493 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


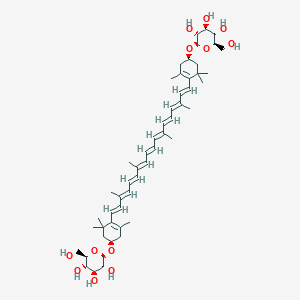
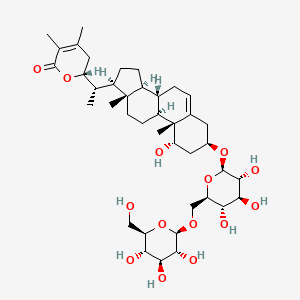
![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)
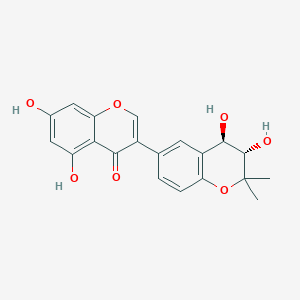
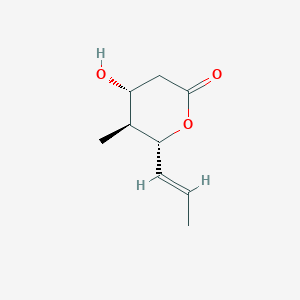
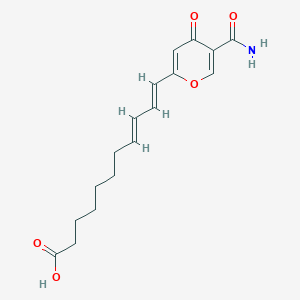
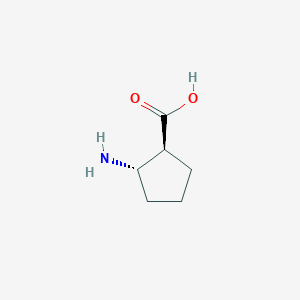
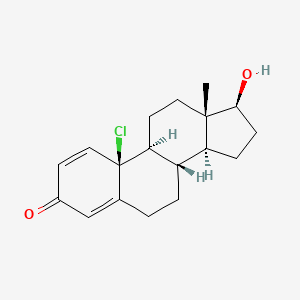
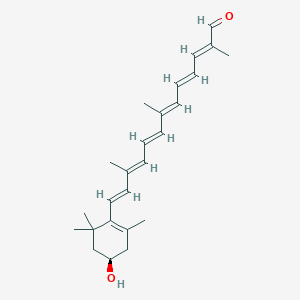

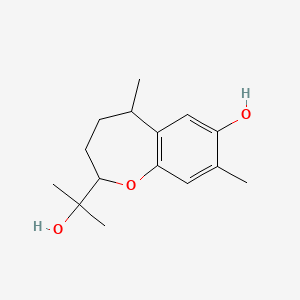
![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)
